molecular formula C12H18ClN7O2 B11591536 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione

Cat. No.: B11591536
M. Wt: 327.77 g/mol
InChI Key: STFFOOCTTFVKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and an imidazolidine-2,4-dione ring with a chloroethyl group. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-chloroethyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, amines, and hydrolyzed fragments .

Scientific Research Applications

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The triazine ring and dimethylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethylhexyl Butamido Triazone: A compound with a similar triazine ring structure but different substituents, used as a UV absorber.

    N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-benzenesulfonohydrazide: Another triazine derivative with different functional groups, used in various chemical applications.

Uniqueness

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its combination of a triazine ring with dimethylamino groups and an imidazolidine-2,4-dione ring with a chloroethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in diverse scientific research and industrial applications.

Properties

Molecular Formula

C12H18ClN7O2

Molecular Weight

327.77 g/mol

IUPAC Name

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2-chloroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H18ClN7O2/c1-17(2)9-14-10(18(3)4)16-11(15-9)20-7-8(21)19(6-5-13)12(20)22/h5-7H2,1-4H3

InChI Key

STFFOOCTTFVKRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=O)CCCl)N(C)C

Origin of Product

United States

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